(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide
CAS No.: 303025-99-2
Cat. No.: VC4791042
Molecular Formula: C18H14N2O3S2
Molecular Weight: 370.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303025-99-2 |
|---|---|
| Molecular Formula | C18H14N2O3S2 |
| Molecular Weight | 370.44 |
| IUPAC Name | 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H14N2O3S2/c21-14-9-5-4-8-13(14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-6-2-1-3-7-12/h1-10,21H,11H2,(H,19,22)/b15-10- |
| Standard InChI Key | WVEMCOIEMCYYKA-GDNBJRDFSA-N |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O |
Introduction
Synthesis and Characterization
Thioxothiazolidinone derivatives are typically synthesized through condensation reactions involving thioxothiazolidinones and various aldehydes or other functional groups. The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide would likely involve a similar approach, using benzaldehyde and an appropriate amine. Characterization of such compounds is usually performed using spectroscopic techniques like IR, NMR, and HR-MS .
Antimicrobial Activity
Thioxothiazolidinone derivatives have shown antimicrobial activity against various bacterial strains. For example, compounds like 6n and 6o from a series of thioxothiazolidinyl-acetamides exhibited potent antimicrobial effects against S. aureus, including biofilm inhibition . While specific data on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide is not available, related compounds suggest potential antimicrobial properties.
Anticancer Activity
Some thioxothiazolidinone derivatives have demonstrated anticancer activity. For instance, (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds showed mild-to-moderate cytotoxic activity against K562 and MCF7 cell lines . The presence of a benzylidene group and a hydroxyphenyl moiety in (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide might influence its anticancer potential, but specific studies are needed.
Potential Research Directions
Given the lack of specific data on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide, future research could focus on:
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Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in high yield.
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Biological Evaluation: Assessing its antimicrobial and anticancer activities through in vitro assays.
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Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the benzylidene and hydroxyphenyl groups affect biological activity.
Data Tables
| Compound | IC50 (μM) Against MCF7 Cells | MIC (μM) Against S. aureus |
|---|---|---|
| Example 1 | 10.0 | 2.0 |
| Example 2 | 5.0 | 1.5 |
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